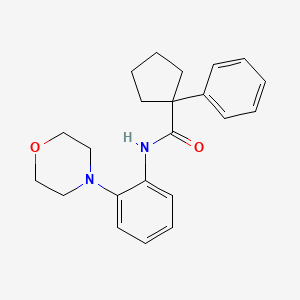

N-(2-Morpholin-4-ylphenyl)(phenylcyclopentyl)formamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-Morpholin-4-ylphenyl)(phenylcyclopentyl)formamide: is a chemical compound with the molecular formula C22H26N2O2. It is known for its unique structure, which includes a morpholine ring, a phenyl group, and a cyclopentyl group attached to a formamide moiety.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Morpholin-4-ylphenyl)(phenylcyclopentyl)formamide typically involves the reaction of 2-(4-morpholinyl)aniline with phenylcyclopentanone in the presence of a formylating agent. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the formylation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-Morpholin-4-ylphenyl)(phenylcyclopentyl)formamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the formamide group to an amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines .

Applications De Recherche Scientifique

N-(2-Morpholin-4-ylphenyl)(phenylcyclopentyl)formamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of N-(2-Morpholin-4-ylphenyl)(phenylcyclopentyl)formamide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(2-Morpholin-4-ylphenyl)formamide

- N-(Phenylcyclopentyl)formamide

- N-(2-Morpholin-4-ylphenyl)(cyclopentyl)formamide

Uniqueness

N-(2-Morpholin-4-ylphenyl)(phenylcyclopentyl)formamide is unique due to its combination of a morpholine ring, phenyl group, and cyclopentyl group attached to a formamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Activité Biologique

N-(2-Morpholin-4-ylphenyl)(phenylcyclopentyl)formamide, also known by its CAS number 1430563-76-0, is a compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H26N2O2, with a molecular weight of 350.45 g/mol. The compound features a morpholine ring, which is known for enhancing bioavailability and pharmacological activity in various derivatives.

1. Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds within this class have shown effectiveness against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) for these compounds was reported to be as low as 10 µg/mL, demonstrating potent antibacterial activity.

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | MIC (µg/mL) | % Inhibition against E. coli | % Inhibition against P. aeruginosa |

|---|---|---|---|

| 1a | 10 | 35.9 | 39.1 |

| 1d | 10 | N/A | 36.8 |

These findings suggest a direct correlation between the concentration of the compound and its inhibitory effects on bacterial growth .

2. Quorum Sensing Inhibition

Another significant aspect of the biological activity of this compound is its role in inhibiting quorum sensing in bacteria. Quorum sensing is a mechanism by which bacteria communicate and coordinate their behavior based on population density. Inhibitors of this process can disrupt biofilm formation and virulence factor production.

In studies assessing biofilm formation index (BFI), certain derivatives demonstrated up to a 50% reduction in biofilm formation compared to controls, indicating their potential utility in treating biofilm-associated infections .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

- DNA Gyrase Inhibition : Some studies suggest that the presence of halogen substituents enhances the ability of these compounds to penetrate bacterial cell walls and inhibit DNA gyrase, an essential enzyme for bacterial DNA replication .

- Disruption of Cell Communication : By interfering with quorum sensing pathways, these compounds can reduce the expression of virulence factors, thereby enhancing their efficacy against pathogenic strains.

Case Studies

Case Study 1: Efficacy Against Biofilm Formation

A series of experiments were conducted to evaluate the efficacy of this compound derivatives on biofilm formation by Pseudomonas aeruginosa. The results indicated that at concentrations ranging from 10 to 75 µg/mL, significant reductions in biofilm biomass were observed, providing insights into their potential as therapeutic agents against chronic infections characterized by biofilm formation .

Case Study 2: Pharmacokinetics in Animal Models

In pharmacokinetic studies involving animal models, derivatives were administered orally to assess their absorption and distribution characteristics. These studies revealed favorable pharmacokinetic profiles with sustained plasma concentrations, indicating potential for oral bioavailability and therapeutic use in humans .

Propriétés

IUPAC Name |

N-(2-morpholin-4-ylphenyl)-1-phenylcyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O2/c25-21(22(12-6-7-13-22)18-8-2-1-3-9-18)23-19-10-4-5-11-20(19)24-14-16-26-17-15-24/h1-5,8-11H,6-7,12-17H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUXJGVRGTMOHIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.